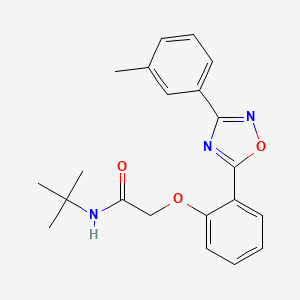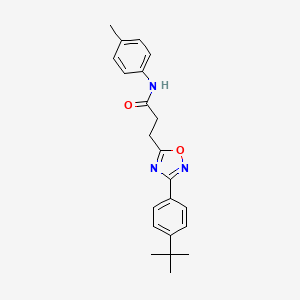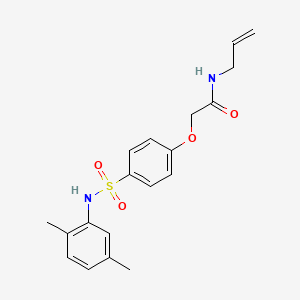
N-(o-tolyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(o-tolyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as OTOPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. OTOPA belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of OTOPA is not well understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. OTOPA has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
OTOPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers and lipid peroxidation in various tissues. OTOPA also exhibits anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
OTOPA has several advantages as a research tool. It is relatively easy to synthesize, and its chemical structure can be easily modified to generate analogs with improved efficacy. However, like any other chemical compound, OTOPA has certain limitations. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the long-term safety and toxicity of OTOPA.
Orientations Futures
There are several potential future directions for research on OTOPA. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases like Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for OTOPA in these diseases. Additionally, the development of OTOPA analogs with improved efficacy and safety profiles is an area of ongoing research. Finally, studies are needed to determine the potential of OTOPA as a therapeutic agent in other diseases, such as cancer and inflammation.
Méthodes De Synthèse
The synthesis of OTOPA involves the reaction of 2-(2-hydroxyphenoxy) acetic acid with o-toluidine and 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography. The yield of the synthesized OTOPA is around 80%.
Applications De Recherche Scientifique
OTOPA has been extensively studied for its potential as a therapeutic agent in various diseases. Several studies have reported the anti-inflammatory, anti-tumor, and anti-oxidant properties of OTOPA. It has also been found to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-9-3-5-11-18(16)23-26-24(30-27-23)19-12-6-8-14-21(19)29-15-22(28)25-20-13-7-4-10-17(20)2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAGXCNXDQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)

